molecular formula C13H22O4 B8344855 Diethyl methyl(3-methylbut-2-en-1-yl)propanedioate CAS No. 17063-07-9

Diethyl methyl(3-methylbut-2-en-1-yl)propanedioate

Cat. No.: B8344855
CAS No.: 17063-07-9
M. Wt: 242.31 g/mol
InChI Key: HJWOVKIAELHYCD-UHFFFAOYSA-N
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Description

Diethyl methyl(3-methylbut-2-en-1-yl)propanedioate is a useful research compound. Its molecular formula is C13H22O4 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

17063-07-9

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

diethyl 2-methyl-2-(3-methylbut-2-enyl)propanedioate

InChI

InChI=1S/C13H22O4/c1-6-16-11(14)13(5,9-8-10(3)4)12(15)17-7-2/h8H,6-7,9H2,1-5H3

InChI Key

HJWOVKIAELHYCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC=C(C)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

36.1 g of sodium (cut into small pieces) is introduced into a three-necked flask equipped with reflux condenser, dropping funnel, and agitator. To this is added 800 ml of absolute ethanol dropwise so quickly that the solution keeps boiling vigorously. To the hot alcoholate solution is added dropwise 269.6 g of freshly distilled methylmalonic acid diethyl ester, the mixture is stirred for 0.5 hour at 60° C. and then--likewise in droplet form--241.7 g of dimethylallyl bromide is added thereto. After one hour of agitation with heating, the thus-precipitated sodium bromide is removed by filtering, the precipitate is washed, and the filtrate is concentrated. The residue is taken up in ether, washed neutral with saturated sodium chloride solution, dried over magnesium sulfate, and concentrated with the use of a forced-circulation evaporator. The evaporation residue is fractionated on an oil pump. *Yield: 266 g of the title compound, bp7 97°-112° C.
Quantity
36.1 g
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reactant
Reaction Step One
[Compound]
Name
alcoholate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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800 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-methyl-malonic acid diethyl ester (20.0 g, 115 mmol) in tetrahydrofuran (50 mL) was added dropwise over 15 min to a suspension of sodium hydride (2.89 g, 120 mmol) in tetrahydrofuran (100 mL) at 0° C. The clear reaction mixture was stirred for 5 min at 0° C., then a solution of 1-bromo-3-methyl-but-2-ene (18.8 g, 126 mmol) in tetrahydrofuran (30 mL) was added over 10 min. The reaction mixture was allowed to warm to 25° C. and was stirred at that temperature for 22 h. After quenching with 1.0 M aqueous hydrochloric acid solution (20 mL), the mixture was partitioned between 1.0 M aqueous hydrochloric acid solution (150 mL) and ethyl acetate (2×150 mL). The organic layers were dried over sodium sulfate and were concentrated in vacuo. The residue was purified by flash chromatography (self packed glass column, gradient elution: 5-20% ethyl acetate in hexanes) to afford rac-2-methyl-2-(3-methyl-but-2-enyl)-malonic acid diethyl ester (22.15 g, 91.4 mmol, 79%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ: 1.25 (6H, t, J=7.0 Hz), 1.37 (3H, s), 1.62 (3H, s), 1.69 (3H, s), 2.57 (2H, d, J=7.0 Hz), 4.17 (4H, q, J=7.0 Hz), 4.99-5.03 (1H, m).
Quantity
20 g
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reactant
Reaction Step One
Quantity
2.89 g
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reactant
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Quantity
50 mL
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reactant
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Quantity
100 mL
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reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

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